DMP-565
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Overview
Description
(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core naphthofuran structure, followed by the addition of the hydroxyprop-2-enyl group and the methylheptan-2-yl group under specific reaction conditions. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study complex organic reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring stereochemistry and reaction pathways.
Biology
In biology, the compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may investigate its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cryptomeridiol: A compound with a similar fused ring system and hydroxy groups.
Sitosterol: A sterol lipid with a similar structural framework.
Stigmasterol: Another sterol with a comparable structure and biological activity.
Uniqueness
What sets (1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol apart from these similar compounds is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties
Properties
CAS No. |
199480-80-3 |
---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol |
InChI |
InChI=1S/C31H52O3/c1-9-26(32)31-23-13-14-25-28(5,6)27(33)16-17-29(25,7)22(23)15-18-30(31,8)24(19-34-31)21(4)12-10-11-20(2)3/h9,20-21,24-27,32-33H,1,10-19H2,2-8H3/t21?,24-,25?,26?,27+,29+,30-,31?/m1/s1 |
InChI Key |
KIOUIMVIZXYLFV-BRFIBAHXSA-N |
SMILES |
CC(C)CCCC(C)C1COC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(C=C)O |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1COC2([C@@]1(CCC3=C2CCC4[C@]3(CC[C@@H](C4(C)C)O)C)C)C(C=C)O |
Canonical SMILES |
CC(C)CCCC(C)C1COC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(C=C)O |
Synonyms |
15-oxasterol DMP 565 DMP-565 |
Origin of Product |
United States |
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